REACTION_CXSMILES
|
CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:41]1[O:50][C:44]2([CH2:49][CH2:48][NH:47][CH2:46][CH2:45]2)[O:43][CH2:42]1.[CH3:51][O:52][C:53](=[O:61])[C:54]1[CH:59]=[CH:58][CH:57]=[C:56](Br)[CH:55]=1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC(O)(C)C>[CH3:51][O:52][C:53](=[O:61])[C:54]1[CH:59]=[CH:58][CH:57]=[C:56]([N:47]2[CH2:48][CH2:49][C:44]3([O:50][CH2:41][CH2:42][O:43]3)[CH2:45][CH2:46]2)[CH:55]=1 |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C1COC2(CCNCC2)O1
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
cesium carbonate
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
235 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A thick-walled glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
The stirred contents were purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
the vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC=C1)N1CCC2(OCCO2)CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |